3-(4-Bromobutyl)thiophene
Overview
Description
3-(4-Bromobutyl)thiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. Thiophenes are known for their aromatic properties and are widely used in various fields of chemistry and material science. The compound this compound has a molecular formula of C8H11BrS and is characterized by the presence of a bromobutyl group attached to the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobutyl)thiophene typically involves the bromination of butylthiophene. One common method is the reaction of 3-butylthiophene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobutyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of butylthiophene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide in acetone, which facilitates the replacement of the bromine atom with an iodine atom.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the thiophene ring.
Reduction: Reducing agents like lithium aluminum hydride can be employed to remove the bromine atom.
Major Products Formed
Substitution: Products include 3-(4-Iodobutyl)thiophene and other substituted thiophenes.
Oxidation: Products include thiophene sulfoxides and thiophene sulfones.
Reduction: The major product is 3-butylthiophene.
Scientific Research Applications
3-(4-Bromobutyl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Material Science: The compound is utilized in the development of organic semiconductors and conductive polymers.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active molecules and pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromobutyl)thiophene involves its interaction with various molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In oxidation reactions, the sulfur atom in the thiophene ring undergoes oxidation to form sulfoxides or sulfones. The specific pathways and molecular targets depend on the type of reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
3-Butylthiophene: Lacks the bromine atom and has different reactivity.
3-(4-Chlorobutyl)thiophene: Contains a chlorine atom instead of bromine, leading to different chemical properties.
3-(4-Iodobutyl)thiophene: Contains an iodine atom, which affects its reactivity and applications.
Uniqueness
3-(4-Bromobutyl)thiophene is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for specific substitution reactions. Its properties make it a valuable intermediate in the synthesis of various thiophene derivatives and advanced materials.
Properties
IUPAC Name |
3-(4-bromobutyl)thiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrS/c9-5-2-1-3-8-4-6-10-7-8/h4,6-7H,1-3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIFYELOTVCAQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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